tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the piperazine moiety. The tert-butyl group is then added to the structure. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. Common reagents used in the synthesis include tert-butyl chloroformate, piperazine, and pyrrolidine derivatives.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability. The pyrrolidine ring can contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl (3S)-3-(piperidin-1-yl)pyrrolidine-1-carboxylate hydrochloride
- tert-Butyl (3S)-3-(morpholin-1-yl)pyrrolidine-1-carboxylate hydrochloride
- tert-Butyl (3S)-3-(azepan-1-yl)pyrrolidine-1-carboxylate hydrochloride
Comparison: Compared to similar compounds, tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride stands out due to its unique combination of functional groups. The presence of the piperazine ring provides distinct binding properties, while the tert-butyl group enhances stability. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2703748-83-6 |
---|---|
Molecular Formula |
C13H26ClN3O2 |
Molecular Weight |
291.82 g/mol |
IUPAC Name |
tert-butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
CPZJCUJZNASBJI-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCNCC2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.